molecular formula C14H21NO2 B14188397 4-[Butyl(phenyl)amino]butanoic acid CAS No. 853908-43-7

4-[Butyl(phenyl)amino]butanoic acid

Cat. No.: B14188397
CAS No.: 853908-43-7
M. Wt: 235.32 g/mol
InChI Key: IDFMTNNFURWBFX-UHFFFAOYSA-N
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Description

4-[Butyl(phenyl)amino]butanoic acid is a butanoic acid derivative featuring a butyl(phenyl)amino substituent at the 4-position.

Properties

CAS No.

853908-43-7

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

4-(N-butylanilino)butanoic acid

InChI

InChI=1S/C14H21NO2/c1-2-3-11-15(12-7-10-14(16)17)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,16,17)

InChI Key

IDFMTNNFURWBFX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[Butyl(phenyl)amino]butanoic acid typically involves the reaction of butylamine with phenylacetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 60-80°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 4-[Butyl(phenyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products: The major products formed from these reactions include ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[Butyl(phenyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[Butyl(phenyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in metabolic processes, thereby altering the biochemical pathways within cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties or activities:

Compound Name Substituent/Modification Molecular Weight Key Findings/Applications Evidence Source
4-[(Quinolin-4-yl)amino]butanoic acid Quinoline ring at 4-amino position ~300–350* Demonstrated IC₅₀ values (e.g., 11.38 ± 1.89 μM) in biological assays; substituents (e.g., 7-CF₃, 7-NO₂) modulate activity . –4
4-(4-Biphenylyl)butanoic acid Biphenyl group at 4-position 240.30 Extended aromatic system; potential use in materials science or as a synthetic intermediate .
4-({[4-(Benzyloxy)phenyl]methyl}[(4-fluorophenyl)methyl]amino)butanoic acid Fluorophenyl and benzyloxy groups 407.48 Fluorine enhances metabolic stability; applications in medicinal chemistry .
Fmoc-4-(4-aminophenyl)butanoic acid Fmoc-protected aminophenyl group ~450–500* Used in peptide synthesis as a protected building block .
4-[[(1-Acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid Indole sulfonamide group ~350–400* Sulfonamide moiety may enhance binding to enzymes or receptors .

*Estimated based on molecular formulas.

Key Research Findings

Physicochemical Properties

  • Lipophilicity: The butyl(phenyl)amino group in the target compound likely increases logP compared to polar derivatives (e.g., Fmoc-protected aminophenyl in ).
  • Solubility : Fluorinated analogs () may exhibit better aqueous solubility than fully aromatic derivatives ().

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